molecular formula C24H23ClO5 B12137712 ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate

Cat. No.: B12137712
M. Wt: 426.9 g/mol
InChI Key: HOBUYJPODNXVHJ-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with an ester in the presence of a strong acid catalyst.

    Chlorination and Methylation: The chromen-2-one core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Esterification: Finally, the propanoate ester is formed by reacting the intermediate with ethyl bromoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., Br2) in the presence of light or a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for diseases where chromen-2-one derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate depends on its interaction with biological targets. The chromen-2-one core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The vinylbenzyl group may enhance binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-methylbenzyl)oxy]-2H-chromen-3-yl}propanoate: Similar structure but with a methyl group instead of a vinyl group.

    Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-ethylbenzyl)oxy]-2H-chromen-3-yl}propanoate: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness

Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate is unique due to the presence of the vinyl group, which can participate in additional chemical reactions, providing a versatile handle for further functionalization. This makes it a valuable compound for the development of new derivatives with potentially enhanced biological activities or material properties.

Properties

Molecular Formula

C24H23ClO5

Molecular Weight

426.9 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C24H23ClO5/c1-4-16-6-8-17(9-7-16)14-29-22-13-21-19(12-20(22)25)15(3)18(24(27)30-21)10-11-23(26)28-5-2/h4,6-9,12-13H,1,5,10-11,14H2,2-3H3

InChI Key

HOBUYJPODNXVHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C=C)Cl)C

Origin of Product

United States

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